2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid
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Description
2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid is an organic compound that features a piperidine ring substituted with an ethoxycarbonyl group and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate.
Nitration of Benzoic Acid: The nitro group is introduced through nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reactions: The final step involves coupling the piperidine derivative with the nitrobenzoic acid derivative under suitable conditions
Biological Activity
2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid (CAS No. 942474-88-6) is a synthetic organic compound characterized by a piperidine ring substituted with an ethoxycarbonyl group and a nitrobenzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O6, with a molecular weight of 322.31 g/mol. The compound features the following structural characteristics:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₅H₁₈N₂O₆ |
CAS Number | 942474-88-6 |
Molecular Weight | 322.31 g/mol |
Anticancer Activity
Recent studies have indicated that compounds featuring piperidine moieties demonstrate significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including melanoma and breast cancer cells. The presence of the nitro group is believed to enhance the compound's ability to induce apoptosis in cancer cells.
A study evaluating the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the piperidine nitrogen significantly influenced cytotoxic activity against cancer cell lines, suggesting that this compound may be a valuable candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The ethoxycarbonyl group is thought to play a critical role in modulating these effects, possibly through interactions with inflammatory pathways .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest that it may exhibit activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. However, further studies are needed to quantify this activity and elucidate the underlying mechanisms .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various piperidine derivatives, including this compound, and evaluated their cytotoxic effects on MDA-MB-231 breast cancer cells. The results demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
Case Study 2: Inhibition of Inflammatory Mediators
Another study focused on evaluating the anti-inflammatory effects of similar compounds in lipopolysaccharide (LPS)-induced macrophages. The findings revealed that these compounds significantly reduced the levels of TNF-alpha and IL-6, suggesting their potential utility in treating inflammatory diseases .
Properties
IUPAC Name |
2-(4-ethoxycarbonylpiperidin-1-yl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-23-15(20)10-6-8-16(9-7-10)13-11(14(18)19)4-3-5-12(13)17(21)22/h3-5,10H,2,6-9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVQQDYVKGWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189782 |
Source
|
Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-88-6 |
Source
|
Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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